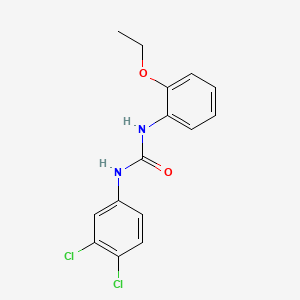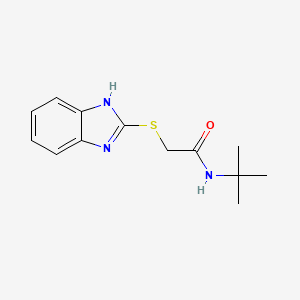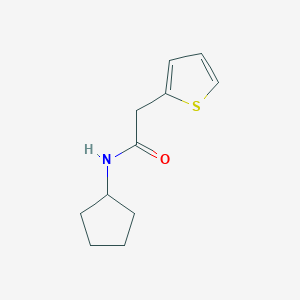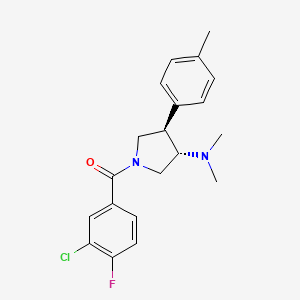
N-(3,4-dichlorophenyl)-N'-(2-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to N-(3,4-dichlorophenyl)-N'-(2-ethoxyphenyl)urea, often involves the reaction of acylazides with certain diamines or aniline derivatives under specific conditions to produce novel urea compounds with potential biological activities. For instance, Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006) synthesized derivatives by reacting acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole, highlighting a method that could be adapted for N-(3,4-dichlorophenyl)-N'-(2-ethoxyphenyl)urea synthesis (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Molecular Structure Analysis
The molecular structure of urea derivatives like N-(3,4-dichlorophenyl)-N'-(2-ethoxyphenyl)urea is characterized by specific bond formations and geometric arrangements. These structures are often confirmed using techniques such as IR, 1H NMR, and elementary analysis, which provide detailed insights into the compound's molecular framework and the positioning of its functional groups.
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including N-chlorination and cyclocondensation, which can alter their chemical properties significantly. For example, M. Sathe, H. N. Karade, and M. P. Kaushik (2007) described an efficient protocol for N-chlorination of protected amino esters, amides, and peptides using N,N'-dichlorobis(2,4,6-trichlorophenyl)urea, indicating the reactivity of such compounds under different chemical conditions (M. Sathe, H. N. Karade, & M. P. Kaushik, 2007).
科学的研究の応用
Environmental Degradation Studies
One study explored the Electro-Fenton degradation of antimicrobials triclosan and triclocarban , including compounds structurally related to N-(3,4-dichlorophenyl)-N'-(2-ethoxyphenyl)urea. This research found that such compounds could be effectively degraded in water using electro-Fenton systems, suggesting a potential application in wastewater treatment and environmental remediation (Sirés et al., 2007).
Biochemical Applications
Research on In vitro inhibition of translation initiation by N,N'-diarylureas has identified symmetrical N,N'-diarylureas as potent activators of the eIF2α kinase heme regulated inhibitor. These compounds demonstrate potential as anti-cancer agents due to their ability to reduce cancer cell proliferation (Denoyelle et al., 2012).
Polymer Science
Studies on nonlinear optical parameters of bis-chalcone derivatives doped polymer have shown that certain bis-chalcone derivatives, including those related to N-(3,4-dichlorophenyl)-N'-(2-ethoxyphenyl)urea, exhibit significant second harmonic generation (SHG) efficiency. This suggests their utility in the development of nonlinear optical materials (Shettigar et al., 2006).
Analytical Chemistry
A study focused on the Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry demonstrates the development of sensitive analytical methods for detecting compounds like N-(3,4-dichlorophenyl)-N'-(2-ethoxyphenyl)urea in environmental samples, which is crucial for monitoring their environmental impact (Halden & Paull, 2004).
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-2-21-14-6-4-3-5-13(14)19-15(20)18-10-7-8-11(16)12(17)9-10/h3-9H,2H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZPIYSFAGYCJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoate](/img/structure/B5571835.png)
![4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide](/img/structure/B5571836.png)
![(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine](/img/structure/B5571844.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5571851.png)
![N-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571854.png)

![methyl 4-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5571880.png)
![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5571882.png)


![4-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5571888.png)
![5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole](/img/structure/B5571898.png)
![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5571906.png)